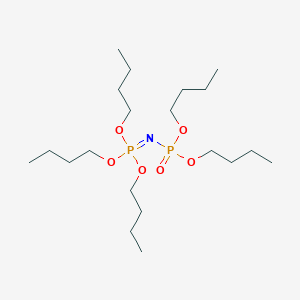
Tributyl N-(dibutoxyphosphoryl)phosphorimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl N-(dibutoxyphosphoryl)phosphorimidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the phosphoramidate family, which is known for its stable phosphoryl bond (P=O) and its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl N-(dibutoxyphosphoryl)phosphorimidate can be achieved through several methods. One common approach involves the reaction of tributyl phosphate with dibutylamine in the presence of a phosphorylating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl N-(dibutoxyphosphoryl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into phosphoramide hydrides.
Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions typically occur under mild to moderate temperature conditions, with the use of solvents like dichloromethane or toluene to facilitate the process .
Major Products Formed
The major products formed from these reactions include phosphoramide oxides, phosphoramide hydrides, and substituted phosphoramidates. These products have distinct properties and applications, making them valuable in different scientific and industrial contexts .
Wissenschaftliche Forschungsanwendungen
Tributyl N-(dibutoxyphosphoryl)phosphorimidate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tributyl N-(dibutoxyphosphoryl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The phosphoryl group plays a crucial role in these interactions, as it can form stable complexes with the target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tributyl N-(dibutoxyphosphoryl)phosphorimidate include:
- Tributyl phosphate
- Dibutyl phosphate
- Phosphoramidates with different alkyl or aryl substituents
Uniqueness
This compound is unique due to its specific combination of butyl and dibutoxyphosphoryl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where stability and reactivity are crucial .
Eigenschaften
CAS-Nummer |
7108-98-7 |
|---|---|
Molekularformel |
C20H45NO6P2 |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
tributoxy(dibutoxyphosphorylimino)-λ5-phosphane |
InChI |
InChI=1S/C20H45NO6P2/c1-6-11-16-23-28(22,24-17-12-7-2)21-29(25-18-13-8-3,26-19-14-9-4)27-20-15-10-5/h6-20H2,1-5H3 |
InChI-Schlüssel |
RINMHAGRSJVKON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=NP(=O)(OCCCC)OCCCC)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


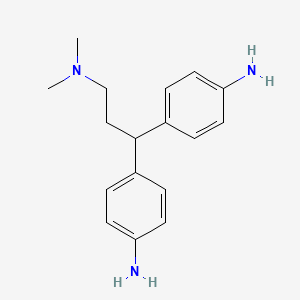
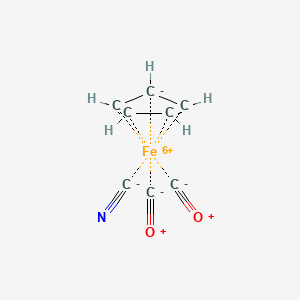
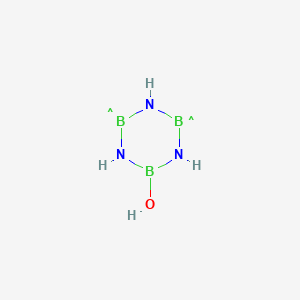
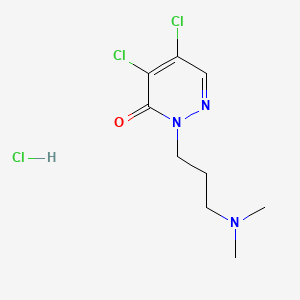
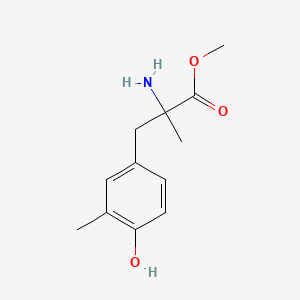
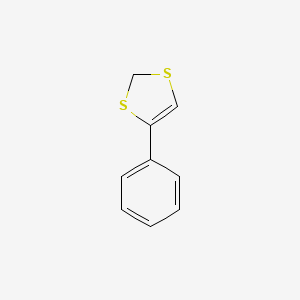
![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)
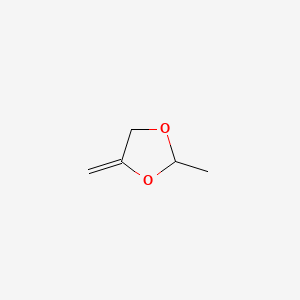


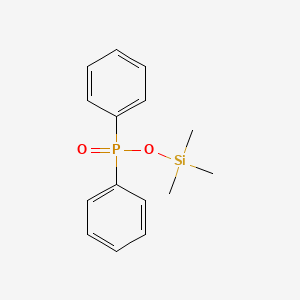

![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
